molecular formula C19H17ClF3N3O2 B2615180 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 954588-34-2

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2615180
CAS No.: 954588-34-2
M. Wt: 411.81
InChI Key: AXYBWJKDWDBMMH-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a pyrrolidinone ring, a urea group, and phenyl rings with chloro and trifluoromethyl substituents . These groups are common in many pharmaceuticals and synthetic compounds.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Isocyanates, for example, are highly reactive and can undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing trifluoromethyl groups are often highly stable and resistant to degradation .

Scientific Research Applications

Anticancer Research

Compounds structurally related to "1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea" have shown significant potential as anticancer agents. Research by Feng et al. (2020) explored diaryl ureas, noting their importance in medicinal chemistry and identifying derivatives with potent antiproliferative effects against various cancer cell lines. These derivatives serve as potential BRAF inhibitors, suggesting their utility in cancer treatment protocols (Jian Feng et al., 2020).

Insecticidal Properties

The compound's structural analogs have been evaluated for insecticidal activity, with research demonstrating that certain benzoylphenyl urea derivatives interfere with cuticle deposition in insects. This action results in defective molting or pupation, leading to insect mortality. Such findings highlight the compound's potential as a novel insecticide class, promising safe usage toward mammals while effectively controlling pest populations (Mulder & Gijswijt, 1973).

Chemical Synthesis and Properties

The structural and synthetic versatility of compounds related to "this compound" allows for the exploration of novel chemical reactions and the development of materials with unique properties. Studies into the electronic, optical, and nonlinear optical properties of related chalcone derivatives have identified them as candidates for optoelectronic device fabrication, demonstrating the breadth of applications these compounds may serve in material science and electronics (Shkir et al., 2018).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Compounds containing isocyanates, for example, can be hazardous and require careful handling .

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3N3O2/c20-14-3-7-16(8-4-14)26-11-12(9-17(26)27)10-24-18(28)25-15-5-1-13(2-6-15)19(21,22)23/h1-8,12H,9-11H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYBWJKDWDBMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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